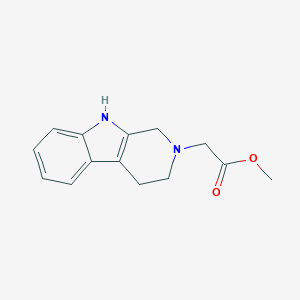

(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3,4,9-Tetrahydro-b-carbolin-2-yl)-acetic acid methyl ester, also known as THBC-AME, is an important organic compound that has been studied for its various applications in the scientific world. It is a white crystalline solid that is soluble in water and has a melting point of 135-137°C. THBC-AME is an important building block for the synthesis of various compounds, especially those with biological activity. It has been used in the synthesis of drugs, pesticides, and other compounds with medicinal and industrial applications.

Scientific Research Applications

Antileishmanial Agents

The compound has been explored for its potential as an antileishmanial agent. Researchers have synthesized derivatives of this compound and evaluated them for efficacy against visceral leishmaniasis (VL). Some derivatives have shown promising in vitro antileishmanial activity and in vivo efficacy in reducing parasite burden in infected mice .

Cancer Treatment

Indole derivatives, which include the compound , have been studied for their application as biologically active compounds in cancer treatment. These compounds have shown various biologically vital properties, including the treatment of cancer cells .

Microbial Infections

The antimicrobial properties of indole derivatives are also under investigation. These compounds have been considered for the treatment of microbial infections, owing to their significant activity against various microbes .

Cardiovascular Health

Related compounds, such as those in the tetrahydroharman group, have been found to have substantial effects on lowering blood pressure when taken internally. This suggests potential cardiovascular applications for our compound of interest .

Synthesis of Alkaloids

The compound serves as a precursor in the synthesis of various alkaloids. Alkaloids have a wide range of pharmacological activities and are important in drug discovery and development .

Neurological Disorders

Given the structural similarity to other indole derivatives, there is potential for the compound to be used in the treatment of neurological disorders. Indole compounds have been implicated in the modulation of neurotransmitter systems .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives are being researched. These compounds may play a role in the treatment of inflammatory diseases due to their ability to modulate inflammatory pathways .

Gastrointestinal Disorders

The stability of related compounds in both simulated gastric and intestinal fluids suggests that our compound could be researched for applications in treating gastrointestinal disorders .

properties

IUPAC Name |

methyl 2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-18-14(17)9-16-7-6-11-10-4-2-3-5-12(10)15-13(11)8-16/h2-5,15H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVKPCJAOVAHNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCC2=C(C1)NC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558896 |

Source

|

| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121911-03-3 |

Source

|

| Record name | Methyl (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)